molecular formula C24H25NO2 B4843720 N-(2-butoxyphenyl)-2,2-diphenylacetamide

N-(2-butoxyphenyl)-2,2-diphenylacetamide

Cat. No.: B4843720
M. Wt: 359.5 g/mol
InChI Key: ABGXEFAYYXWIHA-UHFFFAOYSA-N
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Description

N-(2-Butoxyphenyl)-2,2-diphenylacetamide is a synthetic amide derivative featuring a central 2,2-diphenylacetamide scaffold substituted with a butoxy group at the ortho position of the phenyl ring. The 2,2-diphenylacetamide core is widely utilized in medicinal chemistry due to its versatility in drug design, particularly for anticonvulsant, anti-inflammatory, and antimicrobial applications . The butoxy substituent likely enhances lipophilicity, influencing bioavailability and target binding compared to smaller or polar groups.

Properties

IUPAC Name

N-(2-butoxyphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-2-3-18-27-22-17-11-10-16-21(22)25-24(26)23(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,2-3,18H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGXEFAYYXWIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butoxyphenyl)-2,2-diphenylacetamide typically involves the reaction of 2-butoxyaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifibrotic properties.

    Medicine: Explored for its potential therapeutic effects in treating fibrotic diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-butoxyphenyl)-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets. For instance, in antifibrotic applications, it has been shown to inhibit the deposition of extracellular matrix proteins by fibroblasts. This action is mediated through the suppression of myofibroblast transdifferentiation and cellular contractility, potentially involving pathways such as SMURF2 .

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological and Computational Comparison

Compound Binding Energy (kcal/mol) Ligand Efficiency Inhibition Constant (µM) Energy Gap (eV)
N-(2-Butoxyphenyl)-2,2-Diphenylacetamide N/A N/A N/A N/A
L2 -8.1 0.34 1.2–1.8 N/A
Pyrenophorol -9.3 0.42 0.8–1.0 N/A
Thiourea Derivative I N/A N/A N/A 4.45

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound ~377.5 ~4.2 Low (ether group)
N-(3,5-Dichlorophenyl)-2,2-Diphenylacetamide 356.25 3.8 Moderate
N-[4-(Morpholine-4-Sulfonyl)Phenyl]-2,2-Diphenylacetamide 468.5 2.1 High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-butoxyphenyl)-2,2-diphenylacetamide
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N-(2-butoxyphenyl)-2,2-diphenylacetamide

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